REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](C(CC(O)=O)N)=[O:4].[OH:11][N:12]1[C:16](=[O:17])[CH2:15][CH2:14][C:13]1=[O:18].[CH:19]([N:22]=C=NC(C)C)(C)C.C[CH:29]([OH:31])[CH3:30]>>[Br:1][CH2:2][C:3]([NH:22][CH2:19][CH2:30][C:29]([O:11][N:12]1[C:16](=[O:17])[CH2:15][CH2:14][C:13]1=[O:18])=[O:31])=[O:4]
|
Name
|
β-bromoacetylβ-alanine
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C(N)CC(=O)O
|
Name
|
|
Quantity
|
13.01 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
( 23 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
oily precipitation of the product
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
WAIT
|
Details
|
to stand 1 h at room temperature and overnight at 4° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The crystals were collected
|
Type
|
WASH
|
Details
|
washed with 2-propanol (30 mL)
|
Type
|
DISSOLUTION
|
Details
|
redissolved in 2-propanol (200 mL brought to reflux)
|
Type
|
WAIT
|
Details
|
After an overnight stand at 4° C.
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the crystals were collected
|
Type
|
WASH
|
Details
|
washed with 2-propanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
hexane, and dried under vacuum/CaCl2
|
Type
|
CUSTOM
|
Details
|
Yield
|
Reaction Time |
9 (± 1) min |
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)NCCC(=O)ON1C(CCC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |